molecular formula C5H2ClI2N B1584623 2-Chloro-3,5-diiodopyridine CAS No. 856169-60-3

2-Chloro-3,5-diiodopyridine

Cat. No. B1584623
M. Wt: 365.34 g/mol
InChI Key: FVCKBKBSDFLXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-diiodopyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a white to light-yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-3,5-diiodopyridine . The InChI code is 1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H .


Physical And Chemical Properties Analysis

2-Chloro-3,5-diiodopyridine is a white to light-yellow powder or crystals . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Palladium-Catalysed Aminocarbonylation

2-Chloro-3,5-diiodopyridine, along with other diiodopyridines, has been utilized in palladium-catalysed aminocarbonylation reactions. These reactions involve carbon monoxide and various amines to form products with carboxamide and ketocarboxamide functionalities. This process is significant in synthesizing compounds of interest in synthetic chemistry (Takács et al., 2017).

Iterative and Regioselective Cross-Couplings

Another application is in iterative and regioselective cross-couplings, leading to the synthesis of 2,3,4-triheteroarylpyridines. Such syntheses involve sequential Suzuki–Miyaura cross-couplings using various functionalized heteroaryl and arylboronic acids, demonstrating its versatility in creating novel pyridine scaffolds (Daykin et al., 2010).

Separation and Purification Processes

2-Chloro-3,5-diiodopyridine derivatives have been studied for their separation and purification processes, critical in manufacturing medicines and pesticides. Techniques like extraction, distillation, and chromatography are used to achieve high purity levels, making it an important intermediate in various pharmaceutical applications (Su Li, 2005).

Synthesis of Pyridine Derivatives

Research also includes the synthesis of various pyridine derivatives from 2-Chloro-3,5-diiodopyridine. This synthesis involves creating novel structures that are useful in different scientific fields, including pharmaceuticals and agrochemicals (Hand & Baker, 1989).

Catalytic and Magnetic Properties

2-Chloro-3,5-diiodopyridine derivatives are used in the synthesis of copper(II) halide coordination complexes, which are analyzed for their magnetic properties. These complexes have applications in fields like catalysis, materials science, and organometallic chemistry, demonstrating the broad applicability of 2-Chloro-3,5-diiodopyridine in scientific research (Solomon et al., 2014).

Safety And Hazards

2-Chloro-3,5-diiodopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCKBKBSDFLXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348215
Record name 2-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-diiodopyridine

CAS RN

856169-60-3
Record name 2-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,5-diiodopyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-diiodopyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,5-diiodopyridine
Reactant of Route 4
2-Chloro-3,5-diiodopyridine
Reactant of Route 5
2-Chloro-3,5-diiodopyridine
Reactant of Route 6
2-Chloro-3,5-diiodopyridine

Citations

For This Compound
5
Citations
WT Caldwell, FT Tyson, L Lauer - Journal of the American …, 1944 - ACS Publications
The rates of reaction of cerium (IV) and arsenic (III) ions in sulfuric acid solution and with added perchloric, nitric and hydrochloric acid, halogenides, quinone and manganese (II) sulfate …
Number of citations: 57 pubs.acs.org
E Klingsberg, D Papa - Journal of the American Chemical Society, 1951 - ACS Publications
CHCells tion productsof benzylidenedecalone, 3 were un-doubtedly the stereoisomers II and III epimeric about the carbon holding the methyl group. One of these isomers (ß2) was …
Number of citations: 76 pubs.acs.org
WS Johnson, LJ Chinn - Journal of the American Chemical …, 1951 - ACS Publications
CHCells tion productsof benzylidenedecalone, 3 were un-doubtedly the stereoisomers II and III epimeric about the carbon holding the methyl group. One of these isomers (ß2) was …
Number of citations: 7 pubs.acs.org
M Livecchi, G Calvet, F Schmidt - The Journal of Organic …, 2012 - ACS Publications
A general and efficient procedure for the synthesis of 2,3-disubstituted 5-azaindoles through the palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines and diaryl-, …
Number of citations: 28 pubs.acs.org
JP Max - 2018 - search.proquest.com
Mass spectrometry (MS) is a versatile analytical tool for the characterization of unknown compounds in complex mixtures. MS separates the ionized components of a mixture based on …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.